2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9BrF3N It features a bromine atom and a trifluoromethyl group attached to a benzene ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced through a radical trifluoromethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to improve yield and efficiency. For example, palladium-catalyzed amination reactions are commonly employed in the synthesis of trifluoromethyl-substituted compounds .
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Imines or nitriles.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an amine.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
2-Bromo-5-(trifluoromethyl)phenylmethanol: Features a methanol group instead of an ethanamine side chain.
Uniqueness
2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its combination of a bromine atom, a trifluoromethyl group, and an ethanamine side chain. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1-2,14H2 |
InChI Key |
DRLUDHZEYVLOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.